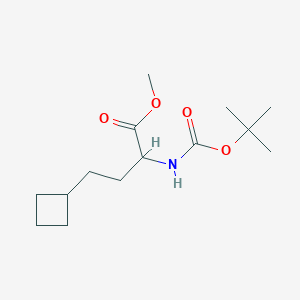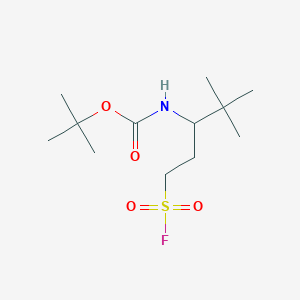
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is a chemical compound that features a tert-butyl carbamate group, a fluorosulfonyl group, and a dimethylpentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate typically involves the protection of an amino group using a tert-butyl carbamate (Boc) group. The process often starts with the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorosulfonyl group can be introduced through a subsequent reaction with a fluorosulfonylating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorosulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or sulfonamides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. The fluorosulfonyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different substituents.
Uniqueness
tert-Butyl (1-(fluorosulfonyl)-4,4-dimethylpentan-3-yl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific properties .
Eigenschaften
Molekularformel |
C12H24FNO4S |
|---|---|
Molekulargewicht |
297.39 g/mol |
IUPAC-Name |
tert-butyl N-(1-fluorosulfonyl-4,4-dimethylpentan-3-yl)carbamate |
InChI |
InChI=1S/C12H24FNO4S/c1-11(2,3)9(7-8-19(13,16)17)14-10(15)18-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15) |
InChI-Schlüssel |
VWZHLXLZXYBSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCS(=O)(=O)F)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)





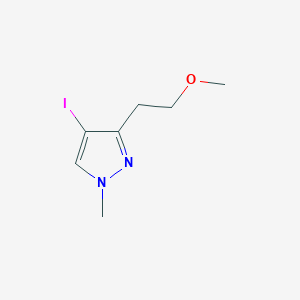
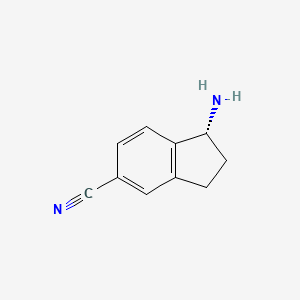
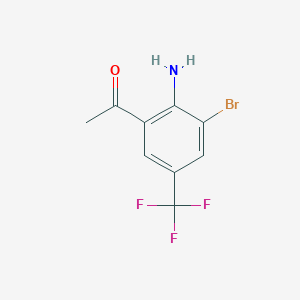
![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)



